molecular formula C8H10N2O4S B8780238 2-Amino-5-(methylsulphamoyl)benzoic acid CAS No. 29636-27-9

2-Amino-5-(methylsulphamoyl)benzoic acid

Cat. No. B8780238
M. Wt: 230.24 g/mol
InChI Key: QXUKFVKOZBAWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04505913

Procedure details

5-(N-Methylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 2-chloro-5-(N-methylsulfamoyl)-benzoic acid with a melting point of 170°-172° and 5-(N-methylsulfamoyl)-anthranilic acid with a melting point of 205°; the product melts at 260°.
Name
5-(N-Methylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:17]=[C:10]2[C:11]([O:13]C(=O)[NH:15][C:9]2=[CH:8][CH:7]=1)=[O:12])(=[O:5])=[O:4].[Cl:18]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:18][C:9]1[CH:8]=[CH:7][C:6]([S:3](=[O:5])(=[O:4])[NH:2][CH3:1])=[CH:17][C:10]=1[C:11]([OH:13])=[O:12].[CH3:1][NH:2][S:3]([C:6]1[CH:17]=[C:10]([C:11]([OH:13])=[O:12])[C:9]([NH2:15])=[CH:8][CH:7]=1)(=[O:4])=[O:5]

Inputs

Step One
Name
5-(N-Methylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(NC)(=O)=O
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04505913

Procedure details

5-(N-Methylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 2-chloro-5-(N-methylsulfamoyl)-benzoic acid with a melting point of 170°-172° and 5-(N-methylsulfamoyl)-anthranilic acid with a melting point of 205°; the product melts at 260°.
Name
5-(N-Methylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:17]=[C:10]2[C:11]([O:13]C(=O)[NH:15][C:9]2=[CH:8][CH:7]=1)=[O:12])(=[O:5])=[O:4].[Cl:18]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:18][C:9]1[CH:8]=[CH:7][C:6]([S:3](=[O:5])(=[O:4])[NH:2][CH3:1])=[CH:17][C:10]=1[C:11]([OH:13])=[O:12].[CH3:1][NH:2][S:3]([C:6]1[CH:17]=[C:10]([C:11]([OH:13])=[O:12])[C:9]([NH2:15])=[CH:8][CH:7]=1)(=[O:4])=[O:5]

Inputs

Step One
Name
5-(N-Methylsulfamoyl)-isatoic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(NC)(=O)=O
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.